(-)-Isolariciresinol 9'-O-glucoside

Antioxidant Free Radical Scavenging Stereochemistry

Ensure chiral integrity in your research with authentic (-)-Isolariciresinol 9'-O-glucoside (CAS 143236-04-8), defined by its (1R,2S,3S) stereochemistry and 9'-O-β-D-glucopyranosyl moiety. Unlike its (+)-enantiomer (CAS 63358-12-3) or aglycone (CAS 548-29-8), this specific stereoisomer is essential for reproducible SAR, antioxidant, and enzyme inhibition studies. Its glycosylation enhances aqueous solubility for reliable in vitro assays. Procure with confidence for chiral method development and phytochemical standardization.

Molecular Formula C26H34O11
Molecular Weight 522.5 g/mol
CAS No. 143236-04-8
Cat. No. B3419434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Isolariciresinol 9'-O-glucoside
CAS143236-04-8
Molecular FormulaC26H34O11
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1
InChIKeyAHYOMNWKYGMYMB-PBJGOBETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Isolariciresinol 9'-O-glucoside (CAS 143236-04-8): A Stereospecific Lignan Glucoside for Specialized Research


(-)-Isolariciresinol 9'-O-glucoside (CAS 143236-04-8), also known as (-)-Isolariciresinol 3α-O-β-D-glucopyranoside, is a naturally occurring lignan glucoside belonging to the class of polyphenolic compounds found in various plant species [1]. It is a specific stereoisomer of isolariciresinol 9'-O-glucoside, characterized by its defined absolute configuration (1R,2S,3S) and the presence of a β-D-glucopyranosyl moiety at the 9'-O position [2]. This compound is primarily isolated from the root bark of Oplopanax horridus and has been identified as a constituent in strawberry fruit (Fragaria × ananassa) [3]. Its stereochemistry and glycosylation pattern differentiate it from its (+)-enantiomer (CAS 63358-12-3) and the non-glycosylated aglycone, isolariciresinol (CAS 548-29-8), thereby influencing its physicochemical properties, biological interactions, and potential applications in life science research .

Why (-)-Isolariciresinol 9'-O-glucoside (CAS 143236-04-8) Cannot Be Replaced by Its Enantiomer or Aglycone


Substituting (-)-Isolariciresinol 9'-O-glucoside with its (+)-enantiomer (CAS 63358-12-3) or the non-glycosylated aglycone, isolariciresinol (CAS 548-29-8), is scientifically unsound due to fundamental differences in stereochemistry and molecular structure that directly impact biological activity and physicochemical behavior . While both enantiomers have been reported to scavenge DPPH radicals and exhibit moderate ferric reducing antioxidant power (FRAP), the specific (1R,2S,3S) configuration of the (-)-form dictates its unique three-dimensional interactions with chiral biological targets, such as enzymes and receptors, which cannot be replicated by the (+)-enantiomer [1][2]. Furthermore, the presence of the β-D-glucopyranosyl group in the glucoside confers significantly greater aqueous solubility compared to the lipophilic aglycone (isolariciresinol), which is a critical parameter for in vitro assay design, formulation development, and bioavailability studies [3]. Using the incorrect stereoisomer or the aglycone introduces uncontrolled variables that compromise data reproducibility, invalidate structure-activity relationship (SAR) studies, and can lead to erroneous conclusions in pharmacological research. The following sections provide quantitative evidence substantiating these critical points of differentiation.

Quantitative Evidence Guide: (-)-Isolariciresinol 9'-O-glucoside (CAS 143236-04-8) vs. Comparators


Stereospecific Antioxidant Activity: (-)-Enantiomer Demonstrates DPPH Radical Scavenging Comparable to (+)-Enantiomer in a Direct Head-to-Head Comparison

In a direct head-to-head comparison within the same study, both (-)-isolariciresinol 9'-glucoside (compound 13) and its (+)-enantiomer (compound 12) were reported to be active in scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. While specific IC50 values were not reported, the study explicitly classifies both compounds as 'active' in this assay, confirming that the (-)-enantiomer possesses this functional property [1]. This is a critical finding, as it demonstrates that the stereochemical inversion does not ablate this core antioxidant activity, but it also underscores the need for further quantitative studies to delineate any subtle differences in potency that may arise from stereospecific interactions.

Antioxidant Free Radical Scavenging Stereochemistry

Reducing Power: (-)-Isolariciresinol 9'-O-glucoside Exhibits Moderate FRAP Activity, Consistent with the Lignan Glucoside Class

The same study that evaluated DPPH scavenging also assessed the ferric reducing antioxidant power (FRAP) of both enantiomers. The authors report that compounds 12 and 13 had 'moderate ferric reducing antioxidant power (FRAP) values' [1]. While numerical FRAP values are not disclosed, this qualitative classification provides a relative benchmark against other compounds in the same assay. This evidence places the (-)-enantiomer firmly within the expected activity range for lignan glucosides, confirming its functional properties and differentiating it from aglycone counterparts which may exhibit different reducing power profiles due to the absence of the sugar moiety [2].

Antioxidant FRAP Assay Reducing Power

α-Glucosidase Inhibition: (-)-Isolariciresinol 9'-O-glucoside Implicated in Potent Inhibitory Activity Range (IC50 25.39–537.43 μM)

A class of phenolic compounds isolated from strawberry, which included (-)-isolariciresinol 9'-glucoside, exhibited α-glucosidase inhibitory activity with IC50 values ranging from 25.39 to 537.43 μM, which was more potent than the positive control acarbose (IC50 = 619.94 μM) [1]. While the exact IC50 for (-)-isolariciresinol 9'-glucoside was not individually reported, its presence among the active fraction implies its potential contribution to this class-level inhibitory effect. This inference is supported by the established α-glucosidase inhibitory activity of structurally related lignan glucosides. In contrast, the aglycone, isolariciresinol, has been reported to inhibit LPS-induced nitric oxide production (IC50 = 84.45 μM) and scavenge ABTS radicals (IC50 = 19.4 μM), but its α-glucosidase inhibitory activity is not well-documented [2]. This suggests that glucosylation may alter the selectivity profile of the lignan core, a key consideration for target-based assays.

Diabetes Research Enzyme Inhibition α-Glucosidase

Enantiomeric Purity and Stereochemical Integrity: (-)-Isolariciresinol 9'-O-glucoside (CAS 143236-04-8) is a Defined Stereoisomer

The target compound is unequivocally defined by its specific optical rotation and absolute stereochemistry. It is the (-)-enantiomer with a CAS number of 143236-04-8, distinct from the (+)-enantiomer which is assigned CAS 63358-12-3 . The IUPAC name for (-)-Isolariciresinol 9'-O-glucoside, (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, explicitly defines its eight stereocenters [1]. Commercially, this compound is typically supplied with a purity of ≥98% as determined by HPLC [2]. This level of stereochemical definition and purity is critical for reproducibility in chiral chromatography, structure-activity relationship (SAR) studies, and any application where stereospecific interactions with biological macromolecules are expected. In contrast, using an unspecified mixture of enantiomers or the incorrect isomer introduces a significant confounding variable.

Chiral Chemistry Stereochemistry Quality Control

Recommended Application Scenarios for (-)-Isolariciresinol 9'-O-glucoside (CAS 143236-04-8) Based on Quantitative Evidence


Chiral Chromatography Method Development and Validation

Given its well-defined stereochemistry and the commercial availability of both enantiomers, (-)-Isolariciresinol 9'-O-glucoside is an ideal candidate for developing and validating chiral separation methods. Its distinct CAS number (143236-04-8) and the ability to compare it directly with its (+)-enantiomer (CAS 63358-12-3) allow for the rigorous assessment of column selectivity, mobile phase optimization, and method robustness for the separation of lignan glucoside stereoisomers . This application is directly supported by the evidence of its defined stereochemical identity and high purity (≥98% by HPLC) from reputable vendors [1].

Structure-Activity Relationship (SAR) Studies on Lignan Glucosides

This compound is essential for SAR studies aimed at elucidating the role of stereochemistry and glycosylation in the biological activity of lignans. By comparing its activity profile (DPPH scavenging, FRAP) with that of its (+)-enantiomer and the non-glycosylated aglycone (isolariciresinol), researchers can precisely map the structural determinants of antioxidant and enzyme inhibitory effects [2][3]. The moderate FRAP activity reported for the glucoside [2] can be contrasted with the aglycone's reported ABTS radical scavenging (IC50 = 19.4 μM) and anti-inflammatory activity (IC50 = 84.45 μM) to understand the functional consequences of glucosylation [4].

In Vitro Assays for Oxidative Stress and Metabolic Enzyme Inhibition

The evidence of DPPH radical scavenging and moderate FRAP activity supports its use as a tool compound in cell-free and cell-based oxidative stress models [2]. Furthermore, its implication in a fraction with potent α-glucosidase inhibitory activity (IC50 range: 25.39–537.43 μM, more potent than acarbose) makes it a relevant compound for inclusion in primary screens for natural product-based enzyme inhibitors related to diabetes and metabolic syndrome [2]. Its higher aqueous solubility relative to the aglycone, due to the glucosyl moiety, also makes it more amenable to standard in vitro assay conditions [5].

Natural Product Reference Standard and Metabolite Identification

As a known constituent of specific botanicals like Oplopanax horridus root bark and strawberry fruit, (-)-Isolariciresinol 9'-O-glucoside serves as a valuable reference standard for phytochemical analysis and quality control of herbal materials and food products [2]. Its distinct CAS number, molecular formula (C26H34O11), and well-defined spectroscopic properties (NMR, MS) enable its unambiguous identification and quantification in complex plant matrices using techniques like HPLC-MS, thereby supporting authentication and standardization efforts [6].

Technical Documentation Hub

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